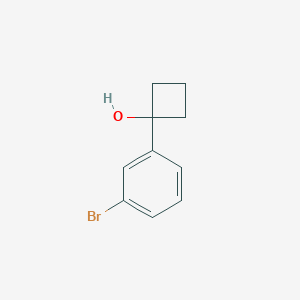

1-(3-Bromophenyl)cyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSPZIVLQFVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromophenyl Cyclobutanol and Analogous Cyclobutanol Frameworks

Foundational Strategies for Cyclobutanol (B46151) Ring Construction

The formation of the strained four-membered cyclobutane (B1203170) ring is a pivotal step in the synthesis of cyclobutanols. Various cycloaddition reactions and tandem processes have been developed to efficiently construct this core structure.

Carbonyl Reduction Pathways

The reduction of a carbonyl group within a pre-formed cyclobutanone ring is a direct and common method for the synthesis of cyclobutanols. The stereochemical outcome of this reduction is a critical consideration, as it determines the relative orientation of the newly formed hydroxyl group.

The hydride reduction of substituted cyclobutanones has been shown to proceed with a high degree of stereoselectivity, predominantly yielding the cis-alcohol. This selectivity is largely independent of the steric bulk of the hydride reagent. For example, the reduction of 3-substituted cyclobutanones with various hydride reagents consistently favors the formation of the cis-cyclobutanol.

Computational studies, utilizing Density Functional Theory (DFT), have provided insight into the mechanistic underpinnings of this observed stereoselectivity. These studies suggest that torsional strain plays a significant role in favoring the anti-facial attack of the hydride, which is consistent with the Felkin-Anh model. In cases where a benzyloxy substituent is present, repulsive electrostatic interactions further disfavor the syn-facial attack, thus enhancing the high selectivity for the cis isomer. The computational models have shown good agreement with experimental results, highlighting their predictive power in rationalizing the stereochemical outcomes of cyclobutanone reductions.

The stereoselectivity of these reductions can be further influenced by factors such as reaction temperature and solvent polarity. Lowering the reaction temperature or using a less polar solvent can often enhance the pronounced selectivity for the cis-alcohol.

| Hydride Reagent | Solvent | Temperature (°C) | cis:trans Ratio (for 3-phenylcyclobutanone) |

| NaBH₄ | Methanol | 0 | 95:5 |

| LiAlH₄ | Diethyl Ether | 0 | 96:4 |

| K-Selectride® | Tetrahydrofuran | -78 | 98:2 |

| L-Selectride® | Tetrahydrofuran | -78 | 97:3 |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for the preparation of tertiary alcohols like 1-(3-Bromophenyl)cyclobutanol. mnstate.eduorganicchemistrytutor.com This method involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde. organicchemistrytutor.comnih.gov

For the synthesis of this compound, the key transformation is the reaction of 3-bromophenylmagnesium bromide with cyclobutanone. The Grignard reagent, 3-bromophenylmagnesium bromide, is typically prepared in situ by reacting 3-bromotoluene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.orgyoutube.com The presence of a small amount of iodine can be used to activate the magnesium surface. mnstate.edu

The reaction proceeds as follows:

Formation of the Grignard Reagent: 3-bromotoluene reacts with magnesium turnings in anhydrous ether to form 3-bromophenylmagnesium bromide. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of bromobenzene and quench the reagent. libretexts.orgyoutube.com

Nucleophilic Addition: The prepared Grignard reagent is then added to a solution of cyclobutanone, also in an anhydrous ether solvent. The nucleophilic carbon of the 3-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of cyclobutanone, leading to the formation of a magnesium alkoxide intermediate.

Acidic Workup: The reaction mixture is then treated with an aqueous acid solution (e.g., ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide and yield the final product, this compound. udel.edu

A potential side product in Grignard reactions involving aryl halides is the formation of biphenyl derivatives through a coupling reaction between the Grignard reagent and unreacted aryl halide. mnstate.edulibretexts.org This can be minimized by controlling the reaction temperature and the rate of addition of the aryl halide.

| Reactant/Condition | Purpose | Reference |

|---|---|---|

| 3-Bromotoluene | Precursor to the Grignard reagent | libretexts.orgyoutube.com |

| Magnesium Metal | Forms the organometallic reagent | mnstate.edulibretexts.org |

| Cyclobutanone | Electrophilic carbonyl source | nih.gov |

| Anhydrous Ether (e.g., THF) | Solvent for the reaction | libretexts.orgyoutube.com |

| Aqueous Acid | Protonates the alkoxide intermediate | udel.edu |

Photo-induced Radical Annulation Strategies for Cyclobutanol Formation

Photochemical methods, particularly [2+2] photocycloadditions, offer an alternative route to the construction of cyclobutane rings. acs.orgnsf.gov These reactions involve the light-induced excitation of an alkene to a triplet state, which can then react with another alkene to form a cyclobutane ring through a diradical intermediate. nih.gov While not a direct synthesis of this compound, these methods can be used to create the core cyclobutanol structure, which could then be further functionalized.

For example, a relevant strategy would involve the photochemical cycloaddition of an appropriate enol ether with an alkene, followed by hydrolysis to yield a cyclobutanone. This cyclobutanone could then be subjected to a Grignard reaction as described in the previous section.

Another approach involves intramolecular photochemical reactions. For instance, the Norrish-Yang reaction can be used to generate cyclobutanols from aryl ketones bearing a γ-hydrogen. baranlab.org In a hypothetical application, a ketone with a 3-bromophenyl group and a suitable alkyl chain could undergo intramolecular γ-hydrogen abstraction upon photochemical irradiation, leading to a 1,4-diradical that cyclizes to form a cyclobutanol. acs.org

These photo-induced radical strategies often provide access to complex and highly substituted cyclobutane structures that may be difficult to obtain through other means. rsc.org

| Strategy | Description | Potential Application | Reference |

|---|---|---|---|

| [2+2] Photocycloaddition | Light-induced reaction between two alkenes to form a cyclobutane. | Synthesis of a cyclobutanone precursor. | acs.orgnsf.gov |

| Norrish-Yang Reaction | Intramolecular photochemical cyclization of a ketone to form a cyclobutanol. | Direct formation of a substituted cyclobutanol framework. | baranlab.orgacs.org |

Metal-Mediated and Catalytic Cyclobutane Construction

Metal-catalyzed reactions provide another avenue for the synthesis of cyclobutane frameworks. Transition metal catalysts, such as those based on copper, can facilitate [2+2] cycloaddition reactions under milder conditions than traditional photochemical methods. acs.org These reactions can proceed through a concerted mechanism mediated by the metal catalyst.

Furthermore, other metal-mediated processes can be employed to construct the cyclobutane ring. For instance, ring-opening reactions of bicyclobutanes, which are highly strained molecules, can be catalyzed by transition metals to produce functionalized cyclobutanes.

Methodologies for Introducing the Bromophenyl Substituent

The introduction of the 3-bromophenyl group is a critical step in the synthesis of this compound. This can be achieved either by using a pre-brominated starting material, as in the Grignard reaction with 3-bromotoluene, or by introducing the bromine atom onto an existing phenylcyclobutanol scaffold.

Established Approaches for Aryl Halide Incorporation in Organic Synthesis

The most direct method for incorporating the 3-bromophenyl group is through the use of a 3-bromophenyl organometallic reagent, such as 3-bromophenylmagnesium bromide. The preparation of this Grignard reagent from 3-bromotoluene and magnesium is a well-established procedure. libretexts.orgyoutube.com

Alternatively, if one were to start with phenylcyclobutanol, the bromine atom could be introduced via electrophilic aromatic substitution. The hydroxyl group of the cyclobutanol is an ortho-, para-director. Therefore, direct bromination of 1-phenylcyclobutanol would likely lead to a mixture of the 2-bromo and 4-bromo isomers, with the meta-isomer being a minor product. To achieve the desired meta-substitution, a different strategy would be required, possibly involving a directing group that can be later removed or modified.

Positional Isomer Considerations: Synthesis of meta-Bromophenyl Substituted Cyclobutanols

The synthesis of the specific meta-isomer, this compound, is most efficiently achieved by using a starting material that already contains the bromine atom in the desired position. The use of 3-bromotoluene to generate the Grignard reagent ensures that the bromine atom is located at the 3-position on the phenyl ring.

If a synthetic route involving the bromination of a phenyl-substituted cyclobutane were to be employed, achieving regioselectivity for the meta position would be challenging. mdpi.com Electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the aromatic ring. nih.gov The cyclobutyl alcohol group is an activating, ortho-, para-directing group. Therefore, direct bromination would not favor the formation of the meta-isomer. mdpi.com A multi-step sequence involving the introduction of a meta-directing group, followed by bromination and subsequent removal or transformation of the directing group, would be necessary, making this a less efficient approach compared to the Grignard synthesis from 3-bromotoluene.

Optimization and Refinement of Synthetic Protocols

The optimization of the Grignard synthesis of this compound would focus on several key parameters to maximize the yield and purity of the product.

Purity of Reagents and Solvent: The success of a Grignard reaction is highly dependent on the absence of water and other protic impurities. libretexts.orgyoutube.com Therefore, using freshly dried solvents and ensuring all glassware is rigorously dried is paramount. The use of anhydrous diethyl ether or THF is standard practice. youtube.com

Activation of Magnesium: The magnesium metal surface is often coated with a layer of magnesium oxide, which can inhibit the reaction. mnstate.edu Activating the magnesium is crucial for initiating the formation of the Grignard reagent. This can be achieved by methods such as crushing the magnesium turnings, adding a small crystal of iodine, or using a chemical activator like diisobutylaluminum hydride. mnstate.edud-nb.info

Temperature Control: The formation of the Grignard reagent is an exothermic process. The reaction temperature should be controlled to prevent side reactions, such as the Wurtz coupling of the aryl halide. libretexts.org Similarly, the addition of the Grignard reagent to the cyclobutanone should be performed at a controlled temperature, often at 0 °C, to minimize side reactions and improve the yield of the desired tertiary alcohol.

Reaction Time and Stoichiometry: The reaction time for both the formation of the Grignard reagent and its subsequent reaction with the ketone should be optimized to ensure complete conversion. The stoichiometry of the reactants should also be carefully controlled. Typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the ketone.

Purification: The final product, this compound, would be purified from byproducts and unreacted starting materials. This is typically achieved through extraction and column chromatography.

| Parameter | Consideration | Rationale | Reference |

|---|---|---|---|

| Solvent | Strictly anhydrous ether or THF | Prevents quenching of the Grignard reagent. | libretexts.orgyoutube.com |

| Magnesium Activation | Use of iodine or other activators | Removes the passivating oxide layer. | mnstate.edud-nb.info |

| Temperature | Controlled addition and reaction temperature | Minimizes side reactions like Wurtz coupling. | libretexts.org |

| Stoichiometry | Slight excess of Grignard reagent | Ensures complete conversion of the ketone. | udel.edu |

Parametric Studies of Reaction Conditions (e.g., temperature, solvent effects, reagent concentration)

The most direct and widely employed method for the synthesis of this compound is the Grignard reaction, involving the nucleophilic addition of a 3-bromophenylmagnesium halide to cyclobutanone. The efficiency and yield of this reaction are highly dependent on carefully controlled parameters.

Temperature: Grignard additions are typically exothermic, necessitating strict temperature control to minimize side reactions. reddit.com The formation of the Grignard reagent itself, 3-bromophenylmagnesium bromide from 1,3-dibromobenzene or 3-bromoiodobenzene and magnesium metal, is often initiated at room temperature but may require cooling to manage the exothermic reaction. The subsequent addition to cyclobutanone is generally performed at low temperatures, commonly starting at 0 °C and sometimes as low as -78 °C, to enhance selectivity and prevent unwanted side reactions such as enolization of the ketone. cmu.edu Low temperatures are crucial for preparing functionalized Grignard reagents, ensuring their stability for a limited time. cmu.edu

Solvent Effects: The choice of solvent is critical for both the formation and reactivity of the Grignard reagent. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are standard due to their ability to solvate the magnesium center, which is essential for the reagent's stability and reactivity. reddit.com THF is often preferred for its higher boiling point and better solvating properties, which can facilitate the formation of the Grignard reagent from less reactive aryl bromides. Cyclopentyl methyl ether (CPME) has also been studied as a reaction solvent for Grignard reactions, offering a higher boiling point and potentially different reactivity profiles. d-nb.info The polarity and coordinating ability of the solvent can influence reaction rates and the aggregation state of the Grignard reagent.

Reagent Concentration: The concentration of both the Grignard reagent and the cyclobutanone substrate can impact the reaction outcome. Typically, a slight excess of the Grignard reagent (1.1 to 1.5 equivalents) is used to ensure complete consumption of the ketone. The concentration of the reactants in the solvent is usually maintained in the range of 0.1 M to 1.0 M. Higher concentrations can lead to faster reaction rates but may also increase the risk of side reactions and create challenges in heat dissipation. Conversely, very low concentrations can lead to impractically slow reaction times. Kinetic studies on Grignard additions to esters using flow chemistry have demonstrated that precise control over stoichiometry and reaction time is essential for maximizing the yield of the desired mono-addition product. mit.edu

The following interactive table summarizes the typical effects of key parameters on the Grignard synthesis of 1-arylcyclobutanols.

| Parameter | Condition | Typical Effect on Reaction | Rationale |

| Temperature | Low (e.g., 0 °C to -78 °C) | Higher yield, fewer byproducts | Minimizes side reactions like enolization and Wurtz coupling; controls exothermicity. reddit.comcmu.edu |

| High (e.g., Room Temp to Reflux) | Faster reaction, more byproducts | Can lead to decomposition of the Grignard reagent and increased side reactions. | |

| Solvent | THF | Good | Excellent solvating properties, facilitates reagent formation and reaction. reddit.com |

| Diethyl Ether | Good | Standard solvent, lower boiling point may require more stringent temperature control. | |

| CPME | Moderate to Good | Higher boiling point, may offer safety advantages; can have a negative effect on Grignard formation from some chlorides. d-nb.info | |

| Non-polar (e.g., Toluene) | Poor | Generally unsuitable as they do not effectively solvate the magnesium complex. | |

| Concentration | High (>1 M) | Faster rate, potential for more side products | Increased intermolecular reactions and potential for poor heat transfer. |

| Low (<0.1 M) | Slower rate, cleaner reaction | May be impractically slow for preparative scale synthesis. |

Design and Evaluation of Catalytic Systems

While the Grignard reaction is a stoichiometric process, catalytic methods are increasingly being developed for the synthesis and functionalization of cyclobutane frameworks, offering pathways to enhanced efficiency and stereocontrol. For the direct synthesis of this compound, catalytic approaches are less common than stoichiometric additions. However, related catalytic systems are crucial for producing precursors or analogous structures.

Catalytic [2+2] Cycloadditions: The construction of the cyclobutane ring itself can be achieved through catalytic [2+2] cycloaddition reactions. These methods often involve the use of transition metal catalysts or organocatalysts to promote the reaction between two olefinic precursors. While not a direct route to this compound, this strategy is fundamental for creating substituted cyclobutane cores that can be later functionalized.

Catalytic C-H Functionalization: More advanced strategies involve the direct functionalization of C-H bonds on a pre-existing cyclobutane scaffold. Palladium catalysis, often using directing groups like aminoquinolines, has been employed to achieve arylation of C-H bonds. acs.org This approach could theoretically be used to introduce the 3-bromophenyl group onto a cyclobutanol precursor, offering a novel synthetic route.

Enantioselective Catalysis: For the synthesis of chiral cyclobutanol analogs, significant research has focused on catalytic enantioselective methods. For instance, the reduction of prochiral 3-substituted cyclobutanones to the corresponding cyclobutanols can be achieved with high enantioselectivity using catalysts like oxazaborolidines (CBS reduction) or ruthenium complexes. nih.gov Similarly, iridium-catalyzed C-H silylation has been used in a sequential enantioselective reduction/C-H functionalization strategy to create multiple stereocenters on a cyclobutanol framework. nih.gov The evaluation of these catalytic systems typically involves screening various ligands, metal precursors, solvents, and temperatures to optimize both yield and enantioselectivity.

Attaining Stereochemical Control and Diastereoselectivity in Synthesis

Although this compound is an achiral molecule, the principles of stereochemical control are paramount when synthesizing substituted analogs that possess one or more stereocenters. The planar, rigid nature of the cyclobutane ring makes the spatial arrangement of substituents a critical aspect of its chemistry.

Diastereoselective Nucleophilic Addition: When a nucleophile, such as a Grignard reagent, adds to a substituted cyclobutanone (e.g., at the 2- or 3-position), two diastereomeric products can be formed. The stereochemical outcome is often dictated by steric hindrance. The incoming nucleophile will preferentially attack from the face of the carbonyl that is less sterically encumbered by the existing substituents. For example, the reduction of 3-substituted cyclobutanones often proceeds with high cis-selectivity. nih.gov

Substrate and Reagent Control: The stereochemical course of a reaction can be controlled by the inherent stereochemistry of the substrate or by the choice of reagents. For instance, the ring expansion of optically pure oxaspiropentanes can lead to the formation of stereospecifically substituted cyclobutanones. researchgate.net The subsequent attack by a Grignard reagent on this intermediate can also proceed with high stereospecificity, particularly in cases derived from aldehydes. researchgate.net

Catalyst-Controlled Stereoselectivity: As mentioned previously, chiral catalysts are a powerful tool for establishing stereocenters. In the context of cyclobutanol synthesis, organocatalyzed desymmetrization of 3-substituted cyclobutanones has been used to generate enantiomerically enriched products. mdpi.com Furthermore, catalyst-controlled regiodivergent reactions, for example in the hydrophosphination of acyl bicyclo[1.1.0]butanes, allow for the selective formation of different diastereomers of multi-substituted cyclobutanes from the same starting materials. The choice of a Cu(I) or Cu(II) catalytic system can dictate the regiochemical and stereochemical outcome.

Retrosynthetic Analysis Pertaining to this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis is relatively straightforward and highlights a key bond formation strategy.

The most logical disconnection in the target molecule is the carbon-carbon bond between the aromatic ring and the cyclobutane ring at the quaternary carbon center. This disconnection is strategically sound because it breaks the molecule into two readily accessible fragments and corresponds to a reliable forward reaction: the nucleophilic addition of an organometallic reagent to a ketone.

This retrosynthetic step, known as a C-C disconnection, reveals cyclobutanone and a 3-bromophenyl anion synthon.

Target Molecule: this compound

Transform: C-C Disconnection

Synthons: 3-Bromophenyl anion (Ar⁻) and a cyclobutanone cation (C⁺=O)

Synthetic Equivalents: The 3-bromophenyl anion synthon is readily accessible as the Grignard reagent, 3-bromophenylmagnesium bromide . The carbonyl cation synthon's synthetic equivalent is cyclobutanone .

The forward synthesis is therefore the reaction of 3-bromophenylmagnesium bromide with cyclobutanone in an appropriate ethereal solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Further retrosynthetic analysis of the precursors reveals their origins:

Cyclobutanone: This is a commercially available starting material. Its own synthesis can be traced back to simpler precursors, for example, via the ketene cycloaddition with ethylene or the rearrangement of oxaspiropentane.

3-Bromophenylmagnesium Bromide: This Grignard reagent is not typically stored but is prepared in situ. The disconnection of the carbon-magnesium bond points to 1,3-dibromobenzene or 3-bromoiodobenzene and magnesium metal as the starting materials. 1,3-dibromobenzene is a common and commercially available aromatic compound.

This complete retrosynthetic pathway provides a practical and efficient route to this compound from simple, readily available precursors.

Reaction Chemistry and Transformational Pathways of 1 3 Bromophenyl Cyclobutanol and Derived Species

Ring-Opening Reactions and Strain Release Strategies of the Cyclobutanol (B46151) Core

The approximately 26 kcal/mol of ring strain within the cyclobutane (B1203170) ring serves as a potent thermodynamic driving force for a variety of chemical transformations. nih.gov This stored energy can be harnessed through transition metal catalysis, radical-mediated processes, or thermal and chemical induction to facilitate C-C bond cleavage, leading to the formation of linear, functionalized organic molecules.

Transition Metal-Catalyzed Ring-Opening and C-C Bond Activation (e.g., Rhodium, Iridium, Palladium)

Transition metal catalysts are powerful tools for the activation and cleavage of the C-C bonds in cyclobutanol systems. nih.gov The process, often termed a "cut and sew" transformation, involves the oxidative addition of a metal into a C-C bond, followed by subsequent reactions to form new molecular architectures. acs.org A key mechanistic step in many of these reactions is β-carbon elimination from a metal alkoxide intermediate, which is facilitated by the release of ring strain. acs.orgresearchgate.net

Rhodium (Rh) and Iridium (Ir) Catalysis: Rhodium(I) and Iridium(I) complexes are particularly effective in catalyzing the ring-opening of tertiary cyclobutanols. nih.govresearchgate.net While both can promote these transformations, they sometimes operate through distinct mechanisms. For instance, the Ir-catalyzed conversion of prochiral tertiary cyclobutanols to β-methyl-substituted ketones has been shown to proceed under milder conditions (45-110 °C) compared to some Rh-catalyzed counterparts. nih.gov Mechanistic studies, including deuteration experiments, suggest that the iridium-catalyzed pathway initiates with the oxidative addition of the Ir(I) catalyst into the O-H bond of the cyclobutanol, forming an Ir(III)-hydride intermediate. nih.govnih.gov This is followed by the key enantioselectivity-determining step: a β-carbon elimination that cleaves the four-membered ring. The catalytic cycle is completed by reductive C-H elimination, which releases the ketone product and regenerates the active Ir(I) catalyst. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are also widely used for C-C bond activation in strained rings. nih.gov Enantioselective palladium-catalyzed reactions involving the β-carbon elimination of in-situ formed Pd(II) alcoholates have been developed for the asymmetric arylation, vinylation, and allenylation of tertiary cyclobutanols. acs.org More recently, Pd-catalysis has enabled the intermolecular C(sp³)–C(sp³) coupling of cyclobutanol derivatives with unactivated alkenes, providing access to chiral benzene-fused cyclic compounds in a highly regio- and enantioselective manner. nih.gov

| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Iridium(I) with chiral ligands (e.g., DTBM-SegPhos) | Prochiral tert-cyclobutanols | β-Carbon elimination from Ir(III)-hydride intermediate | β-Chiral ketones | nih.govnih.gov |

| Rhodium(I) | tert-Cyclobutanols | β-Carbon elimination | Acyclic ketones, Indanols | nih.govresearchgate.net |

| Palladium(II) with chiral ligands | tert-Cyclobutanols | Enantioselective β-carbon elimination | γ-Aryl/vinyl ketones | acs.org |

| Palladium(0) | Cyclobutanol derivatives and unactivated alkenes | C(sp³)–C(sp³) coupling | Chiral benzene-fused cyclic compounds | nih.gov |

Radical-Mediated Ring-Opening Mechanisms

Radical reactions offer an alternative pathway to harness the strain energy of cyclobutanols for C-C bond scission. These methods often proceed under mild conditions and show complementary selectivity to transition metal-catalyzed processes. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under mild conditions. rsc.orgacs.org In the context of cyclobutanols, alkoxy radicals can be generated from the alcohol functionality. The high ring strain of the cyclobutanol promotes a rapid β-scission of the cyclobutyloxy radical, cleaving a C-C bond to form a more stable, open-chain ketyl radical. researchgate.net This strategy has been employed in various transformations, including ring expansions and couplings with other reaction partners. acs.orgdigitellinc.com

Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a potent single-electron transfer agent widely used in organic synthesis. chem-station.com It can initiate radical processes by reducing suitable functional groups. nih.gov For cyclobutanol-related chemistry, SmI₂ can mediate the formation of radical intermediates that undergo ring-opening. For example, SmI₂-mediated reactions can be used to form highly functionalized cyclobutanols via radical cyclizations, and the resulting strained ring can be a substrate for subsequent ring-opening transformations. researchgate.netacs.org The process typically involves the formation of a ketyl radical from a carbonyl precursor, which can then trigger subsequent bond-forming or bond-breaking events. nih.gov

Thermally or Chemically Induced Strain Release Transformations

Beyond metal or radical mediation, the ring strain of 1-(3-Bromophenyl)cyclobutanol can be released through thermal or chemically induced (e.g., acid- or base-catalyzed) rearrangements. These reactions are often driven by the formation of a thermodynamically more stable product. For instance, acid-catalyzed rearrangement of 1-arylcyclobutanols can lead to ring expansion or ring-opening products, such as substituted tetralones or butyrophenones, depending on the substrate and reaction conditions.

Functional Group Interconversions and Derivatization on the Cyclobutanol Moiety

The hydroxyl group and the carbon skeleton of this compound provide multiple sites for synthetic modification, allowing for its elaboration into a variety of other compounds.

Strategies Utilizing the Alcohol Functionality (e.g., etherification, esterification, oxidation)

The tertiary alcohol of this compound is a key functional handle for derivatization.

Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. wikipedia.org This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new C-O bond. organic-synthesis.commasterorganicchemistry.com

Esterification: Esters can be readily formed by reacting the alcohol with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides. These reactions are typically catalyzed by acid or base and are fundamental transformations in organic synthesis.

Oxidation: While tertiary alcohols are generally resistant to oxidation under conditions that cleave C-H bonds, oxidation of the cyclobutanol ring system can be achieved. Oxidation of 1-substituted cyclobutanols can lead to the corresponding cyclobutanones, which are themselves valuable synthetic intermediates for further functionalization, such as Baeyer-Villiger oxidation to form lactones. nih.gov

Transformations of Borylated Cyclobutanols as Synthetic Handles

The introduction of a boron moiety onto the cyclobutane ring significantly enhances its synthetic utility. nih.gov Borylated cyclobutanols can be synthesized via methods such as the formal [3+1]-cycloaddition of lithiated 1,1-diborylalkanes with epihalohydrins. researchgate.netrsc.org The resulting products contain both a hydroxyl group and a boronic ester (e.g., Bpin), which can be functionalized orthogonally. rsc.org

The boronic ester serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. youtube.comyoutube.com This allows for the formation of new C-C bonds by coupling the cyclobutane scaffold to various aryl, heteroaryl, or vinyl partners, offering a powerful method for rapidly building molecular complexity. nih.gov The C-B bond can also be transformed into C-O, C-N, or carbon-halogen bonds. nih.gov

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-X, Pd catalyst, Base | Aryl-substituted cyclobutanol | nih.gov |

| Oxidation (of C-B bond) | NaBO₃·4H₂O or similar oxidant | Diol (after deboronation) | researchgate.net |

| Chan-Lam Coupling | Amine, Cu catalyst | Amino-substituted cyclobutanol | nih.gov |

| Halogenation | NCS, NBS, or NIS | Halo-substituted cyclobutanol | nih.gov |

Reactivity Profiles of the Bromophenyl Substituent

The synthetic versatility of this compound is significantly enhanced by the presence of the bromine atom on the phenyl ring. This halogen serves as a key functional handle for a variety of chemical transformations, allowing for the strategic construction of more complex molecular architectures. The reactivity of the bromophenyl group can be categorized into several key pathways, including transition metal-catalyzed cross-coupling, radical reactions, and aromatic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling and related C-C bond formations)

The bromine atom in this compound makes the molecule an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely utilized of these transformations, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a new C-C bond, replacing the bromine atom with a new aryl, vinyl, or alkyl group. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for the Suzuki-Miyaura coupling of aryl bromides are well-established and generally tolerate a wide range of functional groups, including the hydroxyl group of the cyclobutanol moiety. organic-chemistry.orgorganic-synthesis.com Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields for Suzuki and other cross-coupling reactions. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 °C |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-110 °C |

| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | Room Temp - 90 °C |

| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | THF/H₂O | 70 °C |

This table presents generalized conditions. Optimal conditions may vary based on the specific boronic acid used.

Beyond the Suzuki-Miyaura reaction, the bromophenyl group can participate in other important palladium-catalyzed C-C bond-forming reactions, including:

Heck Reaction: Coupling with an alkene to form a substituted styrene (B11656) derivative. mdpi.comnih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl-alkyne.

Stille Coupling: Reaction with an organotin reagent. libretexts.org

Negishi Coupling: Coupling with an organozinc reagent. mdpi.com

These reactions collectively provide a powerful toolkit for elaborating the structure of this compound, enabling its use as a versatile building block in the synthesis of complex organic molecules.

Radical Reactions Involving Bromophenyl Species

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical intermediate. This reactivity is commonly exploited in radical dehalogenation reactions. A standard method for achieving this transformation is through the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org

The reaction proceeds via a radical chain mechanism:

Initiation: Thermal decomposition of AIBN generates initiator radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide (Bu₃SnBr) and the 3-(1-hydroxycyclobutyl)phenyl radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product, 1-phenylcyclobutanol, and regenerating the tributyltin radical to continue the chain. libretexts.org

This dehalogenation provides a method for selectively removing the bromine atom when it is no longer needed for further synthetic modifications, effectively converting the bromophenyl moiety into a simple phenyl group.

Table 2: General Conditions for Radical Dehalogenation

| Reagent | Initiator | Solvent | Conditions |

| Tributyltin hydride (Bu₃SnH) | AIBN | Benzene (B151609) or Toluene | Thermal (Heat, ~80 °C) |

| Tris(trimethylsilyl)silane (TTMSS) | AIBN | Toluene | Thermal (Heat, ~80-110 °C) |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The existing substituents on the aromatic ring of this compound govern the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such a reaction on this compound is determined by the combined directing effects of the bromo and 1-hydroxycyclobutyl substituents.

1-Hydroxycyclobutyl Group: This alkyl group with an alpha-hydroxyl is generally considered an activating group due to hyperconjugation and the electron-donating resonance effect of the oxygen's lone pairs. It is also an ortho, para-director.

Given that the two substituents are meta to each other, their directing effects are additive. The positions ortho and para to the bromine are C2, C4, and C6. The positions ortho and para to the cyclobutanol group are C2 and C6. Therefore, electrophilic attack is strongly directed to the C2 and C6 positions, which are activated by both groups. The C4 position is activated by the cyclobutanol group but deactivated by the bromine at the meta position. Steric hindrance from the bulky cyclobutanol group might slightly favor substitution at the C6 position over the C2 position.

Table 3: Predicted Regioselectivity of EAS on this compound

| Position | Directing Effect (Cyclobutanol) | Directing Effect (Bromo) | Overall Activation/Deactivation | Predicted Outcome |

| C2 | Ortho (Activating) | Ortho (Directing) | Strongly Activated | Major Product |

| C4 | Para (Activating) | Meta (Unaffected) | Activated | Minor Product |

| C5 | Meta (Unaffected) | Para (Directing) | Deactivated | Unlikely |

| C6 | Ortho (Activating) | Ortho (Directing) | Strongly Activated | Major Product |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult for simple aryl halides like this compound. libretexts.org The common SNAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate. lumenlearning.com Since this compound lacks such activating groups, the SNAr pathway is highly unfavorable under standard conditions. libretexts.org

However, under very harsh reaction conditions, such as the use of an extremely strong base like sodium amide (NaNH₂), substitution can proceed via an elimination-addition mechanism involving a highly reactive benzyne intermediate. youtube.com In this pathway, the strong base would deprotonate a hydrogen atom ortho to the bromine (at C2 or C4), followed by the elimination of bromide to form a benzyne. The nucleophile (e.g., NH₂⁻) then attacks either of the two carbons of the triple bond, followed by protonation to yield the product. This mechanism can lead to a mixture of regioisomers, with the incoming nucleophile ending up at the original position of the bromine (C3) or at an adjacent position (C2 or C4). youtube.com

Cascade and Tandem Reactions Involving the Molecular Architecture

The unique structure of this compound, featuring both a reactive aryl bromide and a strained cyclobutanol ring, presents opportunities for designing cascade or tandem reactions. A cascade reaction is a process involving two or more consecutive transformations in which the subsequent reaction results from the functionality generated in the previous step, all conducted in a single pot. 20.210.105

While specific cascade reactions starting directly from this compound are not extensively documented, its structure allows for the conceptual design of such sequences. For example, a synthetic strategy could involve an initial transformation of the bromophenyl group that subsequently triggers a reaction involving the cyclobutanol moiety.

One hypothetical cascade could be initiated by a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling could introduce a substituent with a nucleophilic or electrophilic site at the 3-position. This newly installed group could then undergo an intramolecular reaction with the cyclobutanol's hydroxyl group, leading to the formation of a new heterocyclic ring system fused to the phenyl ring.

Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl Cyclobutanol

Elucidation of Reaction Pathways for Cyclobutanol (B46151) Formation

The synthesis of the cyclobutanol core is a pivotal step that can be achieved through various synthetic strategies, most notably cycloaddition reactions. Understanding the underlying mechanisms of these reactions is key to controlling the stereochemistry and yield of the desired product.

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two two-atom components (like alkenes), is a primary method for synthesizing cyclobutane (B1203170) frameworks. nih.gov Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules, but they can proceed through non-concerted pathways involving stepwise mechanisms. These stepwise pathways are generally categorized as either diradical or dipolar (zwitterionic). ru.nl

The specific pathway is heavily influenced by the electronic nature of the reacting alkenes.

Diradical Pathway: This mechanism is favored for non-polar alkenes. The reaction is initiated by the formation of a carbon-carbon bond between the two alkene components, leading to a 1,4-diradical intermediate. This intermediate then undergoes ring closure to form the cyclobutane ring. researchgate.net The spin state of the diradical (singlet or triplet) can influence the stereochemical outcome of the reaction. For instance, in photosensitized [2+2] cycloadditions, a triplet 1,4-diradical is often formed, which has a longer lifetime, allowing for bond rotation before ring closure, potentially leading to a mixture of stereoisomers. acs.org

Dipolar (Zwitterionic) Pathway: This pathway is common when one alkene is electron-rich and the other is electron-deficient. The reaction proceeds through a zwitterionic intermediate, where one end is positively charged and the other is negatively charged. Subsequent ring closure of this intermediate yields the cyclobutane product. Research on the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether to form cyclobutane derivatives suggests a dipolar mechanism is likely at play, especially as the presence of a radical scavenger had no effect on the reaction outcome. ru.nl

The choice between these pathways for the synthesis of 1-(3-bromophenyl)cyclobutanol would depend on the specific precursors used. For example, a reaction involving an electron-rich enol ether and an electron-poor alkene would likely proceed via a dipolar intermediate.

| Feature | Diradical Mechanism | Dipolar (Zwitterionic) Mechanism |

|---|---|---|

| Reactant Type | Typically non-polar alkenes | Electron-rich and electron-deficient alkenes (push-pull systems) |

| Key Intermediate | 1,4-diradical | 1,4-zwitterion |

| Solvent Effects | Less sensitive to solvent polarity | Strongly accelerated by polar solvents which stabilize the charged intermediate |

| Stereochemistry | Can be non-stereospecific due to rotation in the diradical intermediate | Often stereospecific, retaining the geometry of the starting alkenes |

Photochemical reactions provide an alternative, powerful route to cyclobutanols. The Norrish-Yang reaction is a classic intramolecular photochemical transformation of carbonyl compounds that is particularly relevant for the synthesis of cyclobutanols. nih.govacs.org This reaction does not require a catalyst and is initiated by the absorption of UV light. nih.govacs.org

The generally accepted mechanism involves the following key steps: nih.govacs.org

n→π* Excitation: The process begins with the photoexcitation of the carbonyl group, promoting a non-bonding electron (n) to an anti-bonding π-orbital (π*). This initially forms an excited singlet state, which typically undergoes rapid intersystem crossing (ISC) to a more stable triplet state.

Intramolecular Hydrogen Abstraction: The excited triplet carbonyl group is highly reactive and behaves like an alkoxy radical. It abstracts a hydrogen atom from the γ-position (the third carbon away from the carbonyl group) through a six-membered ring transition state.

Formation of a 1,4-Biradical Intermediate: This hydrogen transfer event results in the formation of a 1,4-biradical (or diradical) intermediate. This species is a key intermediate in the Norrish-Yang reaction. Computational studies, such as DFT calculations, have been used to model the energetic profile of this process and characterize the structure of the hydroxyl diradical intermediate. nih.gov

Cyclization or Fragmentation: The 1,4-biradical can undergo one of two competing pathways:

Cyclization: The two radical centers can combine to form a new carbon-carbon bond, resulting in the formation of a cyclobutanol ring.

Fragmentation (Cleavage): The biradical can undergo cleavage to form an enol and an alkene.

For aldehydes, fragmentation reactions often predominate, making the synthesis of secondary cyclobutanols challenging via this method. However, studies on 2-(hydroxyimino)aldehydes have shown that cyclobutanol formation can be achieved upon UV irradiation, representing a significant exception. nih.govacs.org The stability and reactivity of the triplet 1,4-biradical are critical in determining the product distribution. acs.org

Mechanistic Studies of Ring-Opening Processes

The significant ring strain (~26 kcal/mol) inherent in the cyclobutane ring of this compound makes it susceptible to ring-opening reactions. nih.gov These transformations are a powerful tool for synthetic chemistry, converting the compact four-membered ring into functionalized linear chains.

Transition metals like rhodium (Rh), palladium (Pd), and iridium (Ir) are highly effective catalysts for promoting the ring-opening of cyclobutanols. nih.govresearchgate.netacs.org These reactions proceed through C-C bond activation, a process that leverages the energy gain from relieving ring strain. nih.gov The mechanisms often involve the formation of a metal alkoxide, followed by β-carbon elimination.

Rhodium (Rh)-Catalyzed Reactions: Mechanistic studies of Rh(I)-catalyzed ring-opening of cyclobutanols indicate that the reaction proceeds via β-carbon elimination of a rhodium alkoxide intermediate. This step involves the cleavage of the C1-C2 bond of the cyclobutanol ring to form a rhodacyclopentanone intermediate, which then isomerizes to yield a ring-opened ketone. A key finding is that the formation of a (Z)-unsaturated ketone intermediate is crucial for achieving high enantioselectivity in asymmetric variants of this reaction. researchgate.net

Iridium (Ir)-Catalyzed Reactions: A plausible mechanism for Ir-catalyzed cleavage involves the initial oxidative addition of the catalyst (Ir(I)) into the O-H bond of the cyclobutanol. nih.gov This forms an Ir(III)-hydride intermediate. The crucial C-C bond cleavage then occurs via β-carbon elimination, followed by reductive C-H elimination to release the ring-opened product and regenerate the active catalyst. DFT calculations have been employed to support this pathway, indicating that the initial oxidative addition is often the step with the highest activation energy. nih.gov

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are also widely used for cyclobutanol ring-opening. The mechanism is believed to be triggered by the formation of a Pd(II) alcoholate. This intermediate then undergoes β-carbon elimination to produce a σ-alkyl Pd(II) species. acs.orgacs.org Subsequent steps, such as reductive elimination, can lead to a variety of functionalized products. acs.org

| Catalyst | Proposed Initial Step | Key C-C Cleavage Step | Proposed Intermediates |

|---|---|---|---|

| Rhodium (Rh) | Formation of Rh-alkoxide | β-Carbon Elimination | Rhodacyclopentanone, (Z)-Unsaturated Ketone researchgate.net |

| Iridium (Ir) | Oxidative Addition into O-H bond | β-Carbon Elimination | Ir(III)-Hydride nih.gov |

| Palladium (Pd) | Formation of Pd-alkoxide | β-Carbon Elimination | σ-Alkyl Pd(II) Species acs.org |

Besides transition metal catalysis, radical and photoredox-mediated pathways offer alternative strategies for the ring-opening of cyclobutanol derivatives. These methods often operate under mild conditions and can exhibit unique reactivity.

Radical-Initiated Ring-Opening: The cleavage of the cyclobutanol ring can be induced by radical processes. For example, reagents like silver (Ag) and manganese (Mn) can facilitate the homolytic C-C bond cleavage. nih.gov Another approach involves the generation of a cyclobutyloxy radical (formed by homolysis of the O-H bond and subsequent oxidation). The high ring strain promotes rapid β-scission of this alkoxy radical, leading to the cleavage of a C-C bond and the formation of a distal alkyl radical, which can be trapped or undergo further reactions. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions. In the context of cyclobutanol chemistry, a photocatalyst can be used to generate a radical species that triggers the ring-opening cascade. For instance, photoredox-enabled strategies have been developed for the ring-opening of cyclobutanes via the formation of a carbon radical, leading to γ,δ-unsaturated ketones. rsc.org This approach relies on the release of ring strain to drive the formation of a stabilized radical intermediate. rsc.org

The validation of a proposed reaction mechanism often hinges on the identification and characterization of key intermediates.

Unsaturated Ketone Intermediates: In many transition metal-catalyzed ring-opening reactions of cyclobutanols, the final product is an acyclic ketone. Mechanistic studies have shown that these are often formed via an unsaturated ketone intermediate. For example, in Rh-catalyzed desymmetrization reactions, the formation of a (Z)-unsaturated ketone intermediate was identified as a critical factor for achieving high enantioselectivity. researchgate.net

Metal Hydride Species: In catalytic cycles involving oxidative addition and reductive elimination, metal hydride species are common intermediates. For the Ir-catalyzed ring-opening of cyclobutanols, an Ir(III) hydride intermediate is proposed to form immediately after the initial oxidative addition of the catalyst into the cyclobutanol O-H bond. nih.gov While often too reactive for isolation, their presence can be inferred through kinetic isotope effect studies and supported by computational modeling. nih.gov

Organometallic Intermediates: In some cases, organometallic intermediates can be isolated and characterized. In a study on the Pd-catalyzed ring-opening polymerization of cyclobutanol monomers, researchers were able to isolate and characterize a palladated cyclobutanol intermediate, providing direct evidence for the proposed mechanistic pathway involving β-carbon elimination leading to a σ-alkyl Pd(II) species. acs.org

Biradical Intermediates: In photochemical reactions like the Norrish-Yang cyclization, the 1,4-biradical is the central intermediate. nih.gov While highly transient, its existence is supported by computational studies that map the potential energy surface of the reaction and by trapping experiments. The stereochemical outcome of these reactions often provides indirect evidence for the lifetime and behavior of these biradical species. acs.org

Studies on Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving this compound is dictated by a complex interplay of various non-covalent interactions and inherent structural properties of the molecule and its transition states. Understanding these controlling factors is crucial for designing stereoselective syntheses of its derivatives. Key elements governing this stereoselectivity include torsional strain, electrostatic interactions, and steric effects. While detailed mechanistic studies and specific data for this compound are not extensively available in publicly accessible literature, the following subsections will discuss the general principles of these controlling factors as they apply to the broader class of 1-aryl-cyclobutanols, providing a foundational understanding of how stereoselectivity is achieved in reactions involving the title compound.

Factors Governing Stereoselectivity (e.g., torsional strain, electrostatic interactions, steric effects)

The three-dimensional arrangement of atoms in the transition state of a reaction determines the stereochemistry of the product. For reactions at the stereocenter of this compound, the approach of a reagent can be influenced by several subtle but significant energetic factors.

Torsional Strain:

Torsional strain arises from the repulsion between electron clouds of bonds on adjacent atoms. In the context of reactions involving the cyclobutanol ring, the conformation of the ring and the orientation of substituents during the approach of a reagent significantly impact the activation energy of competing diastereomeric transition states. The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of the inherent angle and torsional strain.

During a reaction, for instance, a nucleophilic attack on a derivative or a ring expansion, the transition state geometry will seek to minimize torsional strain. This often involves the staggering of bulky groups to avoid eclipsing interactions. Computational studies on related cyclic systems have shown that even small differences in dihedral angles in the transition state can lead to a significant energy difference, thereby favoring one stereochemical pathway over another. For 1-aryl-cyclobutanols, the orientation of the aryl group relative to the incoming reagent and the cyclobutane ring substituents in the transition state is a critical determinant of the product's stereochemistry.

Electrostatic Interactions:

Electrostatic interactions, including dipole-dipole interactions and the influence of electron-donating or electron-withdrawing groups, can play a significant role in directing the stereochemical course of a reaction. The bromine atom on the phenyl ring of this compound is an electron-withdrawing group, which influences the electron distribution in the aromatic ring and can participate in electrostatic interactions in the transition state.

For example, in reactions involving polar reagents or charged intermediates, the electrostatic potential surface of the substrate can guide the approaching species to a specific face of the molecule. Computational models of transition states for similar molecules often reveal stabilizing or destabilizing electrostatic interactions that can lower or raise the energy barrier for a particular stereochemical outcome. The interaction between the partial positive and negative charges on the substrate and reagent in the transition state can be a deciding factor in stereoselectivity.

Steric Effects:

Steric hindrance is perhaps the most intuitive factor governing stereoselectivity. The spatial arrangement of atoms and the sheer bulk of substituents can prevent a reagent from approaching a reactive center from a particular direction. In the case of this compound, the 3-bromophenyl group and the cyclobutanol ring itself present considerable steric bulk.

The principle of steric approach control dictates that a reagent will preferentially attack from the less sterically hindered face of the molecule. The relative size of the substituents on the cyclobutane ring and the nature of the attacking reagent are crucial. For instance, a bulky nucleophile will be more sensitive to the steric environment around the electrophilic center than a smaller nucleophile. In the absence of overriding electronic or torsional effects, the stereochemical outcome can often be accurately predicted by analyzing the steric accessibility of the diastereotopic faces of the reactive center.

While specific experimental data for this compound is not available to populate detailed tables, the following conceptual tables illustrate how such data would be presented to compare the influence of these factors.

Table 1: Hypothetical Diastereomeric Ratios in a Nucleophilic Addition to a Derivative of this compound

| Nucleophile | Solvent Polarity | Temperature (°C) | Diastereomeric Ratio (A:B) | Predominant Factor |

| MeLi | Low | -78 | 70:30 | Torsional Strain |

| t-BuLi | Low | -78 | 95:5 | Steric Effects |

| MeLi | High | -78 | 60:40 | Electrostatic Interactions |

| MeLi | Low | 25 | 65:35 | (Reduced Selectivity) |

Table 2: Calculated Relative Transition State Energies for a Hypothetical Reaction

| Stereochemical Pathway | Transition State Conformation | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent | Dominant Destabilizing Interaction |

| Formation of Diastereomer A | Staggered Approach | 0.0 | 0.0 | - |

| Formation of Diastereomer B | Eclipsed Approach | +2.5 | +1.8 | Torsional Strain |

| Formation of Diastereomer B | Sterically Hindered Approach | +3.2 | +3.0 | Steric Effects |

These tables serve as a framework for how detailed research findings would be organized to elucidate the mechanistic underpinnings of stereochemical control in reactions of this compound.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Theoretical explorations into the reactivity of 1-(3-Bromophenyl)cyclobutanol, such as its potential for ring-opening or ring-expansion reactions, would likely employ Density Functional Theory (DFT). Such calculations could map the electron density to predict sites of reactivity. For instance, the electron-withdrawing nature of the bromine atom at the meta position influences the electronic distribution of the phenyl ring, which in turn can affect the stability of potential intermediates and transition states in various chemical transformations. However, specific DFT studies detailing reaction pathway mapping and the energetics of these pathways for this compound have not been published.

Transition State Analysis and Exploration of Potential Energy Surfaces

A complete understanding of a chemical reaction necessitates the characterization of its transition states and the exploration of the potential energy surface. For a molecule like this compound, this would involve computationally modeling the high-energy transition state structures for plausible reactions. This analysis would provide crucial insights into reaction kinetics and mechanisms. At present, there are no available studies that have performed such a detailed transition state analysis or mapped the potential energy surfaces for reactions involving this compound.

Computational Prediction and Rationalization of Stereochemical Outcomes

Application of Predictive Models (e.g., Felkin-Anh, Cram's Rule)

The stereochemical outcome of nucleophilic additions to a related ketone, 1-(3-bromophenyl)cyclobutanone, could be rationalized using established predictive models like the Felkin-Anh or Cram's rule. These models consider the steric and electronic environment around the carbonyl group to predict the favored diastereomer. Computational chemistry could be used to refine these predictions by calculating the energies of the different transition state conformers. However, no specific studies applying these models, either theoretically or experimentally, to derivatives of this compound have been documented.

Analysis of Ring Strain and Conformational Dynamics of Cyclobutanol (B46151) Systems

The cyclobutanol ring is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. This ring strain is a key determinant of its chemical reactivity, often predisposing it to ring-opening reactions. The puckered conformation of the cyclobutane (B1203170) ring is a strategy to alleviate some of this strain. For this compound, the attachment of the relatively bulky 3-bromophenyl group would be expected to influence the conformational dynamics of the cyclobutanol ring. Computational methods, such as molecular dynamics simulations, could provide a detailed picture of this dynamic behavior. However, specific computational studies quantifying the ring strain and exploring the conformational landscape of this compound are not currently available.

Electronic Structure and Reactivity Descriptors of Bromophenyl Substituents

The electronic structure and reactivity of a molecule are fundamentally governed by the arrangement and energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for quantifying these properties and deriving a set of global reactivity descriptors that predict the chemical behavior of a molecule.

In the context of this compound, the presence of the bromophenyl substituent significantly influences its electronic landscape. The bromine atom, being an electronegative halogen, exerts both inductive and resonance effects on the aromatic ring. The inductive effect involves the withdrawal of electron density from the phenyl ring through the sigma bond, while the resonance effect involves the donation of electron density from the lone pairs of the bromine atom into the pi system of the ring. The interplay of these effects modulates the electron density distribution across the molecule and, consequently, its reactivity.

Detailed research findings from computational studies on analogous brominated aromatic compounds allow for an in-depth analysis of these electronic characteristics. By employing DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), the energies of the HOMO and LUMO can be determined. These energies are crucial for calculating various global reactivity descriptors.

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several important reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical tendencies:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are generally less reactive.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

The following tables present representative calculated values for these electronic properties for a model compound structurally similar to this compound, based on DFT calculations.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.69 |

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.58 |

| Electron Affinity (A) | -ELUMO | 0.89 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.735 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.845 |

| Global Electrophilicity Index (ω) | μ² / (2η) | 2.45 |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.com

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental structural verification for 1-(3-Bromophenyl)cyclobutanol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on the bromophenyl ring, the methylene (B1212753) protons of the cyclobutanol (B46151) ring, and the single hydroxyl proton. The aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0–7.8 ppm), while the cyclobutanol ring protons resonate in the upfield region (δ 1.8–2.5 ppm). The hydroxyl proton often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for this compound would include the quaternary carbon attached to the hydroxyl group (typically δ 70–80 ppm), the carbons of the cyclobutanol ring, and the six distinct carbons of the 3-bromophenyl group.

Two-dimensional (2D) NMR techniques are employed for unambiguous assignment of all proton and carbon signals, confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, which is useful for tracing the proton network within the cyclobutanol ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connection between the cyclobutanol ring and the 3-bromophenyl moiety.

Table 1: Predicted NMR Chemical Shifts for this compound

| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 7.8 | Multiplet (m) |

| Cyclobutanol-CH₂ | 1.8 - 2.5 | Multiplet (m) | |

| Hydroxyl-OH | 1.5 - 2.0 | Broad Singlet (br s) | |

| ¹³C NMR | Aromatic C-Br | ~122 | - |

| Aromatic C-H | 125 - 135 | - | |

| Quaternary C-O | 70 - 80 | - | |

| Cyclobutanol-CH₂ | ~35 | - |

In-situ NMR spectroscopy allows for the continuous monitoring of a chemical reaction directly within the NMR spectrometer. ed.ac.uk This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms. ed.ac.uk By acquiring a series of spectra over the course of the reaction, a time-resolved profile of the concentration of reactants, intermediates, and products can be generated. beilstein-journals.org

For the synthesis of this compound, one could monitor the reaction by observing the disappearance of the characteristic signals of the starting materials and the concurrent appearance and growth of the product's unique signals. This data enables the calculation of reaction rates and the determination of the reaction order with respect to each reactant. Furthermore, any unexpected signals that appear and then disappear during the reaction could indicate the formation of short-lived intermediates, providing crucial mechanistic details that would be missed by conventional analysis of the final product mixture. researchgate.neted.ac.uk

Table 2: Hypothetical In-situ NMR Reaction Monitoring Data

| Time (minutes) | Reactant A (%) | Product (%) | Intermediate B (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 20 | 5 |

| 20 | 50 | 45 | 5 |

| 30 | 25 | 73 | 2 |

| 60 | 5 | 95 | 0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's molecular formula. researchgate.net For this compound (C₁₀H₁₁BrO), HRMS can easily distinguish its molecular formula from other potential formulas that have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a relative abundance of approximately 50.7% and 49.3%, respectively. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Table 3: Theoretical HRMS Data for this compound (C₁₀H₁₁BrO)

| Ion | Formula | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₁⁷⁹BrO⁺ | 226.0044 | 227.9994 |

| [M+H]⁺ | C₁₀H₁₂⁷⁹BrO⁺ | 227.0122 | 229.0102 |

| [M+Na]⁺ | C₁₀H₁₁⁷⁹BrNaO⁺ | 249.0042 | 250.9891 |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and monitoring reaction progress. europeanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing compounds that are non-volatile or thermally unstable. europeanpharmaceuticalreview.com In the context of this compound synthesis, a small aliquot of the reaction mixture can be injected into the LC-MS system at various time points. The liquid chromatograph separates the components of the mixture (starting materials, product, byproducts, and intermediates), which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratios. researchgate.net This provides a detailed snapshot of the reaction's composition over time.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. jmchemsci.com It could be employed to assess the purity of the final this compound product after purification or to monitor a reaction where all components are amenable to gas chromatography. The sample is vaporized and separated based on boiling point and column interactions before being detected by the mass spectrometer.

Table 4: Hypothetical LC-MS Analysis of a Reaction Mixture

| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) | Identity |

|---|---|---|---|

| 1 | 3.5 | 185.0/187.0 | Starting Material (e.g., 3-Bromoacetophenone) |

| 2 | 5.2 | 227.0/229.0 | Product (this compound) |

| 3 | 6.1 | 209.0/211.0 | Byproduct (e.g., Dehydration product) |

Chromatographic Methods

Chromatographic techniques are fundamental for both the analysis and purification of this compound, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate at different times, one can visualize the consumption of starting materials and the formation of the product. It is also instrumental in screening for the optimal solvent system (mobile phase) for purification by column chromatography.

Column Chromatography: This is the standard preparative technique used to purify compounds in a laboratory setting. The crude reaction mixture is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is passed through to elute the separated components. For this compound, this method would be used to isolate the desired product from unreacted starting materials and any byproducts, yielding a high-purity sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of the final compound with high accuracy. It can also be scaled up for preparative purposes to achieve very high purity levels. Depending on the compound's polarity, either normal-phase or reverse-phase HPLC could be employed for the analysis of this compound.

Table 5: Applications of Chromatographic Methods

| Method | Primary Application | Mode | Key Information Provided |

|---|---|---|---|

| TLC | Reaction Monitoring | Analytical | Qualitative assessment of reaction completion |

| Column Chromatography | Purification | Preparative | Isolation of pure product from crude mixture |

| HPLC | Purity Assessment | Analytical | Quantitative determination of product purity (%) |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the analysis of "this compound". These techniques are crucial for determining the purity of the final product and for monitoring the progress of its synthesis. UPLC, an advancement on HPLC, utilizes columns with smaller particle sizes (<2 μm), which operates at higher pressures to provide faster and more efficient separations. mdpi.com This leads to increased resolution and sensitivity, making it a highly effective method for analyzing complex reaction mixtures. mdpi.com

In the context of synthesizing "this compound," which can be formed via a Grignard reaction, HPLC and UPLC are vital for tracking the consumption of reactants (e.g., a ketone precursor) and the formation of the desired alcohol product. dtu.dk This real-time monitoring allows for precise control over reaction conditions to optimize yield and minimize the formation of impurities. dtu.dk For instance, offline HPLC analysis is often used as a reference method to calibrate inline monitoring techniques like near-infrared (NIR) spectroscopy during Grignard reactions. dtu.dk

Method development for the analysis of bromophenolic compounds often involves reversed-phase chromatography. researchgate.net A typical setup would employ a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities, from unreacted starting materials to the final product and various byproducts. researchgate.net Detection is typically achieved using a UV detector, as the bromophenyl group is a strong chromophore.

| Parameter | Typical Conditions for Arylcyclobutanol Analysis | Reference |

|---|---|---|

| Technique | UPLC / HPLC | mdpi.com |

| Column | Reversed-phase, e.g., BEH C18 (1.7 µm) or Phenomenex Luna C8(2) (3 µm) | mdpi.comresearchgate.net |

| Mobile Phase | Acetonitrile and water (often with a modifier like trifluoroacetic acid) | researchgate.netnih.gov |

| Elution | Gradient | researchgate.net |

| Flow Rate | 0.1 - 0.5 mL/min for UPLC | mdpi.com |

| Detection | UV Spectrophotometry (e.g., at 210 nm or 254 nm) | researchgate.net |

| Application | Purity assessment, reaction monitoring, quantitative analysis | dtu.dknih.gov |

Gas Chromatography (GC) for Analysis of Volatile Components and Byproducts

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov In the synthesis of "this compound," GC is particularly useful for identifying and quantifying volatile organic components, such as residual solvents (e.g., tetrahydrofuran, diethyl ether) and volatile byproducts that may be present in the reaction mixture or the final product. researchgate.net